Resorantel

Description

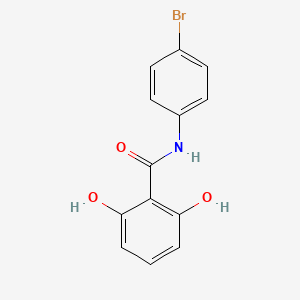

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-2,6-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3/c14-8-4-6-9(7-5-8)15-13(18)12-10(16)2-1-3-11(12)17/h1-7,16-17H,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYNKGRWCDKNEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)NC2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174879 | |

| Record name | Resorantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20788-07-2 | |

| Record name | Resorantel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20788-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resorantel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020788072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Resorantel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESORANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8V5Q9A78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Resorantel: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resorantel, a member of the salicylanilide class of anthelmintics, exerts its parasiticidal activity primarily through the disruption of parasite energy metabolism. This technical guide delineates the core mechanism of action of this compound, focusing on its role as an uncoupler of oxidative phosphorylation in parasite mitochondria. This document provides a comprehensive overview of the underlying biochemical pathways, detailed experimental protocols for mechanism-of-action studies, and a summary of available data.

Introduction

This compound is a halogenated salicylanilide developed for its efficacy against cestode and trematode infections in veterinary medicine.[1][2] While it has been largely succeeded by newer anthelmintics, a thorough understanding of its mechanism of action remains critical for the study of drug resistance, the development of novel anti-parasitic agents, and for comparative pharmacology within the salicylanilide class. The primary molecular mechanism of salicylanilides, including this compound, is the uncoupling of oxidative phosphorylation, a process that is vital for ATP synthesis in aerobic parasites.[1][3]

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The central mechanism of this compound's anthelmintic activity is its function as a protonophore, leading to the uncoupling of oxidative phosphorylation in the mitochondria of susceptible parasites.[1][4]

2.1. The Protonophore Action of Salicylanilides

Salicylanilides are lipophilic weak acids.[4] This chemical property allows them to readily diffuse across the inner mitochondrial membrane in both their protonated and deprotonated states. The uncoupling process can be described in the following steps:

-

Protonation in the Intermembrane Space: The intermembrane space of actively respiring mitochondria has a lower pH (higher proton concentration) due to the action of the electron transport chain (ETC). In this acidic environment, the anionic form of this compound picks up a proton.

-

Diffusion Across the Inner Mitochondrial Membrane: The now-neutral, protonated this compound molecule is lipophilic and can easily diffuse across the lipid bilayer of the inner mitochondrial membrane into the mitochondrial matrix.

-

Deprotonation in the Mitochondrial Matrix: The mitochondrial matrix has a higher pH (lower proton concentration). Upon entering this alkaline environment, the this compound molecule releases its proton.

-

Return to the Intermembrane Space: The resulting anionic this compound molecule is then driven back across the inner mitochondrial membrane to the intermembrane space by the positive-inside mitochondrial membrane potential, completing the cycle.

This cyclical transport of protons back into the mitochondrial matrix dissipates the proton motive force (PMF) that is normally used by ATP synthase to produce ATP. The energy generated by the electron transport chain is consequently released as heat instead of being captured in the chemical bonds of ATP. This leads to a rapid depletion of the parasite's energy reserves, resulting in paralysis and death.[1][4]

References

- 1. Structural requirements of salicylanilides for uncoupling activity in mitochondria: quantitative analysis of structure-uncoupling relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anthelmintic efficacy of this compound against cestodes in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tus.elsevierpure.com [tus.elsevierpure.com]

- 4. course.cutm.ac.in [course.cutm.ac.in]

Molecular Targets of Salicylanilide Anthelmintics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylanilides are a class of synthetic anthelmintics widely used in veterinary medicine to control parasitic helminth infections. Their primary mechanism of action is the uncoupling of oxidative phosphorylation in parasite mitochondria, leading to a disruption of energy metabolism and subsequent paralysis and death of the parasite. This technical guide provides an in-depth overview of the molecular targets of salicylanilide anthelmintics, with a focus on their well-established role as mitochondrial uncouplers. It includes a summary of quantitative efficacy data, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows.

Introduction

Salicylanilides, including prominent members such as niclosamide, closantel, and rafoxanide, are narrow-spectrum anthelmintics effective against a range of parasitic flatworms (trematodes and cestodes) and some nematodes.[1] Their efficacy stems from their ability to act as protonophores, disrupting the mitochondrial proton gradient essential for ATP synthesis.[2][3] This guide will delve into the core molecular mechanisms, providing researchers and drug development professionals with a comprehensive understanding of how these compounds exert their anthelmintic effects.

Primary Molecular Target: Mitochondrial Uncoupling

The principal molecular target of salicylanilide anthelmintics is the inner mitochondrial membrane of the parasite's cells. They function as proton ionophores, effectively shuttling protons from the intermembrane space back into the mitochondrial matrix, thereby dissipating the crucial proton gradient generated by the electron transport chain.[2] This uncoupling of oxidative phosphorylation from ATP synthesis has catastrophic consequences for the parasite's energy metabolism.[3]

The process can be summarized in the following steps:

-

Protonation: In the acidic environment of the intermembrane space, the weakly acidic salicylanilide molecule becomes protonated.

-

Membrane Translocation: The now neutral, lipophilic molecule can readily diffuse across the inner mitochondrial membrane.

-

Deprotonation: Upon entering the alkaline environment of the mitochondrial matrix, the salicylanilide releases its proton.

-

Cycle Repetition: The deprotonated salicylanilide, now negatively charged, is driven back across the membrane to the intermembrane space by the negative-inside membrane potential, ready to repeat the cycle.

This futile cycling of protons leads to a state of high mitochondrial respiration without the commensurate production of ATP. The parasite is essentially starved of energy, leading to paralysis and eventual death.[1]

Other Potential Molecular Targets

While mitochondrial uncoupling is the primary mechanism of anthelmintic action, some studies suggest other potential targets, particularly in the context of drug repurposing for other diseases. For instance, in various cancer cell lines, salicylanilides have been shown to inhibit signaling pathways such as STAT3, NF-κB, Wnt/β-catenin, and mTORC1.[4]

Another area of investigation is the inhibition of fumarate reductase, an enzyme crucial for anaerobic energy metabolism in some helminths.[5][6] However, the evidence for direct and potent inhibition of this enzyme by salicylanilides in their target helminths is less robust compared to their well-documented uncoupling activity.

Quantitative Data on Salicylanilide Efficacy

The following tables summarize the available quantitative data on the efficacy of key salicylanilide anthelmintics against representative helminth parasites.

Table 1: In Vitro Efficacy of Salicylanilides Against Haemonchus contortus

| Compound | Assay | Parameter | Value | Reference |

| Closantel | Larval Motility Assay | IC50 | 0.144 µg/mL | [7] |

| Rafoxanide | Larval Motility Assay | IC50 | > 0.1 µg/mL (resistance suspected) | [7] |

Table 2: In Vitro Efficacy of Salicylanilides Against Fasciola hepatica

| Compound | Assay | Parameter | Value (µg/mL) | Reference |

| Closantel | Egg Hatch Assay | LD50 | 80 | [8] |

| Rafoxanide | Egg Hatch Assay | LD50 | 1,450 | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets of salicylanilide anthelmintics.

Larval Motility Assay

This assay is used to determine the concentration-dependent effect of anthelmintics on the viability of parasitic larvae.

Materials:

-

Parasite larvae (e.g., Haemonchus contortus L3)

-

Culture medium (e.g., RPMI-1640)[9]

-

96-well microtiter plates

-

Salicylanilide compounds of interest

-

Solvent for dissolving compounds (e.g., DMSO)

-

Incubator

-

Inverted microscope or automated motility tracker (e.g., WMicrotracker)[10]

Procedure:

-

Prepare serial dilutions of the salicylanilide compounds in the culture medium. A final solvent concentration (e.g., 0.1% DMSO) should be maintained across all wells, including controls.[9]

-

Add a defined number of larvae (e.g., 50-100 L3) suspended in culture medium to each well of a 96-well plate.[9][10]

-

Add the different concentrations of the anthelmintic compounds to the respective wells. Include solvent-only and medium-only control wells.[9]

-

Incubate the plates at an appropriate temperature (e.g., 37°C for H. contortus) for a defined period (e.g., 24-72 hours).[9][10]

-

Assess larval motility. This can be done manually by observing each well under an inverted microscope and scoring larvae as motile or non-motile. Alternatively, automated systems can be used to quantify movement.[10]

-

Calculate the percentage of non-motile larvae for each concentration.

-

Determine the IC50 value (the concentration of the drug that inhibits motility by 50%) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Isolation of Helminth Mitochondria

This protocol provides a general framework for isolating mitochondria from parasitic helminths, which can then be used for functional assays.

Materials:

-

Adult helminths (e.g., Fasciola hepatica or Haemonchus contortus)

-

Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Dounce homogenizer or similar tissue grinder

-

Centrifuge capable of reaching at least 10,000 x g

-

Ice-cold centrifuge tubes

Procedure:

-

Wash the collected adult worms thoroughly in an appropriate buffer (e.g., PBS) to remove host tissue and debris.

-

Homogenize the worms in ice-cold mitochondrial isolation buffer using a Dounce homogenizer. The number of strokes should be optimized to ensure cell disruption without excessive damage to the mitochondria.[11]

-

Centrifuge the homogenate at a low speed (e.g., 600-1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.[12]

-

Carefully transfer the supernatant to a new centrifuge tube and centrifuge at a higher speed (e.g., 8,000-10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.[12]

-

Discard the supernatant and gently wash the mitochondrial pellet by resuspending it in fresh, ice-cold isolation buffer and repeating the high-speed centrifugation step.

-

Resuspend the final mitochondrial pellet in a small volume of appropriate buffer for subsequent assays.

-

Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).

Measurement of Mitochondrial Oxygen Consumption

This assay directly measures the effect of salicylanilides on the respiratory activity of isolated helminth mitochondria.

Materials:

-

Isolated helminth mitochondria

-

Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl2, pH 7.2)

-

Respiratory substrates (e.g., succinate, pyruvate, malate)

-

ADP

-

Salicylanilide compounds

-

Clark-type oxygen electrode or a Seahorse XF Analyzer[13][14]

Procedure:

-

Calibrate the oxygen electrode system according to the manufacturer's instructions.

-

Add the respiration buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Add the respiratory substrate(s) to the chamber.

-

Add a known amount of isolated mitochondria (e.g., 0.5-1 mg of protein) to the chamber and record the basal rate of oxygen consumption (State 2 respiration).

-

Add a small, defined amount of ADP to initiate ATP synthesis and measure the rate of oxygen consumption (State 3 respiration).

-

Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to a slower rate (State 4 respiration), which is primarily due to the proton leak across the inner mitochondrial membrane.

-

Add the salicylanilide compound at the desired concentration and observe the effect on the State 4 respiration rate. An uncoupler will cause a significant increase in the State 4 respiration rate.

-

The respiratory control ratio (RCR), calculated as the ratio of State 3 to State 4 respiration, is a measure of the coupling between respiration and ATP synthesis. Uncouplers will decrease the RCR.

Measurement of Mitochondrial Membrane Potential

This assay utilizes fluorescent dyes to assess the effect of salicylanilides on the mitochondrial membrane potential (ΔΨm).

Materials:

-

Intact helminth larvae or isolated mitochondria

-

Fluorescent potentiometric dye (e.g., Rhodamine 123, TMRM, or JC-1)[15][16]

-

Fluorescence microscope or a plate reader with fluorescence capabilities

-

Salicylanilide compounds

-

Positive control uncoupler (e.g., FCCP)

Procedure:

-

Incubate the larvae or isolated mitochondria with the fluorescent dye for a specific period to allow for dye accumulation in the mitochondria, driven by the membrane potential. The optimal dye concentration and incubation time should be determined empirically.

-

Wash the samples to remove excess dye.

-

Treat the samples with different concentrations of the salicylanilide compound. Include a vehicle control and a positive control (FCCP).

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

-

For dyes like Rhodamine 123 and TMRM, a decrease in fluorescence intensity within the mitochondria indicates a depolarization of the mitochondrial membrane.

-

For a ratiometric dye like JC-1, a shift from red fluorescence (J-aggregates in healthy, polarized mitochondria) to green fluorescence (monomers in depolarized mitochondria) indicates a loss of membrane potential.[16]

-

Quantify the change in fluorescence to determine the extent of mitochondrial membrane depolarization induced by the salicylanilide.

Visualizations

Signaling Pathway of Mitochondrial Uncoupling by Salicylanilides

Caption: Mechanism of mitochondrial uncoupling by salicylanilides.

Experimental Workflow for Larval Motility Assay

Caption: Workflow for the in vitro larval motility assay.

Experimental Workflow for Measuring Mitochondrial Oxygen Consumption

Caption: Workflow for measuring mitochondrial oxygen consumption.

Conclusion

The primary molecular target of salicylanilide anthelmintics is unequivocally the mitochondrion, where they act as potent uncouplers of oxidative phosphorylation. This disruption of the parasite's energy metabolism is the core of their anthelmintic activity. While other potential targets exist, their roles in the direct killing of helminths are less defined. A thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is crucial for the continued effective use of these drugs, for monitoring the development of resistance, and for the rational design of new and improved anthelmintic agents.

References

- 1. avmajournals.avma.org [avmajournals.avma.org]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. Metabolomic analyses uncover an inhibitory effect of niclosamide on mitochondrial membrane potential in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The fumarate reductase system as a site of anthelmintic attack in Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Fumarate Reductase in Leishmania major and L. donovani by Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjarr.com [wjarr.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. Larval motility assay using WMicrotracker: a high throughput test to discriminate between resistance and susceptibility to anthelmintic drugs in nematodes. - Phylumtech [phylumtech.com]

- 11. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy of closantel against fenbendazole and levamisole resistant Haemonchus contortus in small ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluorescent Materials for Monitoring Mitochondrial Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Resorantel: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorantel is a salicylanilide anthelmintic agent primarily used in veterinary medicine. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacokinetics, and pharmacodynamics, along with relevant experimental protocols and a proposed synthesis workflow.

Chemical Structure and Identifiers

This compound, with the systematic IUPAC name N-(4-bromophenyl)-2,6-dihydroxybenzamide, is a halogenated salicylanilide. Its chemical structure consists of a 2,6-dihydroxybenzamide moiety linked to a 4-bromophenyl group.

| Identifier | Value |

| IUPAC Name | N-(4-bromophenyl)-2,6-dihydroxybenzamide |

| CAS Number | 20788-07-2 |

| Molecular Formula | C₁₃H₁₀BrNO₃ |

| Molecular Weight | 308.13 g/mol |

| SMILES | C1=CC(=C(C(=C1)O)C(=O)NC2=CC=C(C=C2)Br)O |

| InChI Key | IHYNKGRWCDKNEG-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation and understanding its biological activity.

| Property | Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO)[1] |

| pKa | Not available |

| LogP (XLogP3) | 3.3 |

Pharmacodynamics and Mechanism of Action

This compound is effective against various parasitic helminths, particularly cestodes such as Thysaniezia and Moniezia species, and to a moderate extent, trematodes like Paramphistomum species in sheep.

The primary mechanism of action of salicylanilides, including this compound, involves the uncoupling of oxidative phosphorylation in the mitochondria of the parasite. This disruption of the mitochondrial membrane potential leads to a failure in ATP synthesis, ultimately causing energy depletion, paralysis, and death of the parasite.

Caption: Proposed mechanism of action of this compound.

Pharmacokinetics

Limited information is available on the detailed pharmacokinetics of this compound. In vitro studies have shown that this compound can be hydroxylated by mammalian microsomal enzymes. However, it does not appear to be metabolized by the helminths Moniezia expansa or Ascaris suum. This suggests that the host animal metabolizes the drug, while the parasite is exposed to the parent compound. Further in vivo studies are required to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Synthesis

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Anthelmintic Efficacy in Sheep

In vivo studies to determine the anthelmintic efficacy of this compound have been conducted in sheep naturally infected with parasites. A general protocol for such a study is outlined below.

1. Animal Selection: Select a group of sheep with confirmed parasitic infections. 2. Treatment: Administer this compound orally at a specified dosage. A control group should receive a placebo. 3. Fecal Egg Count Reduction (FECR) Test: Collect fecal samples before and after treatment to determine the reduction in parasite egg counts. 4. Post-mortem Examination: In some studies, animals may be euthanized to count the number of adult worms remaining in the gastrointestinal tract to determine the percentage of worm reduction.

High-Performance Liquid Chromatography (HPLC) for Analysis

While a specific HPLC method for this compound is not detailed, a general reverse-phase HPLC method for the analysis of salicylanilides can be adapted.

1. Instrumentation: A standard HPLC system with a UV detector. 2. Column: A C18 reversed-phase column. 3. Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) at a specific ratio and pH. 4. Detection: UV detection at a wavelength determined by the UV spectrum of this compound. 5. Quantification: The concentration of this compound in a sample can be determined by comparing its peak area to that of a known standard.

Conclusion

This compound is an established veterinary anthelmintic with a well-defined chemical structure. While its general mechanism of action as a salicylanilide is understood, there are notable gaps in the publicly available data regarding its specific physicochemical properties, a detailed synthesis protocol, and a comprehensive pharmacokinetic profile. Further research in these areas would provide a more complete understanding of this compound and could aid in the development of new anthelmintic agents.

References

In Vitro Susceptibility of Cestodes to Resorantel: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction to Resorantel

This compound is a halogenated salicylanilide, a class of anthelmintic compounds known for their efficacy against various parasitic helminths.[1][2] It is primarily used in veterinary medicine to treat infections caused by flukes and tapeworms in livestock.[1] Like other salicylanilides, the primary mechanism of action of this compound is believed to be the uncoupling of oxidative phosphorylation in the mitochondria of the parasite.[1][3] This disruption of the parasite's energy metabolism leads to paralysis and death.[3] While in vivo studies have demonstrated its effectiveness against cestodes such as Moniezia spp., detailed in vitro susceptibility data, which is crucial for understanding its intrinsic activity and for drug development purposes, is scarce.[1]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mode of action for salicylanilides, including this compound, is the disruption of the proton gradient across the inner mitochondrial membrane of the parasite. This process, known as uncoupling of oxidative phosphorylation, inhibits the synthesis of ATP, the main energy currency of the cell.

References

Methodological & Application

Application Notes and Protocols for Resorantel Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorantel is an anthelmintic agent used in veterinary medicine and for research purposes, particularly in studies of paramphistomiasis in cattle and sheep.[1][2][3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for in vitro and in vivo studies due to its high solubilizing capacity.[1][2] However, proper handling and consideration of DMSO's properties are essential to maintain the integrity of the compound and the validity of the research. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions using DMSO.

Physicochemical Properties and Solubility

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 308.13 g/mol | [1][2] |

| Formula | C13H10BrNO3 | [1][2] |

| CAS Number | 20788-07-2 | [1][2] |

| Appearance | White to off-white solid | [1][2] |

| Solubility in DMSO | 250 mg/mL (811.35 mM) | [1][2] |

Stock Solution Preparation and Storage

The following table outlines the recommended concentrations, storage conditions, and stability for this compound stock solutions.

| Parameter | Recommendation | Details | Reference |

| Solvent | Anhydrous/High-Purity DMSO | Hygroscopic DMSO can significantly impact solubility; use a newly opened bottle. | [1][2] |

| Recommended Stock Concentration | 10 mM - 100 mM | Higher concentrations are possible but may be more prone to precipitation upon dilution. | |

| Storage Temperature (Powder) | -20°C for 3 years; 4°C for 2 years | Protect from moisture. | [1][2] |

| Storage Temperature (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles. | [1][2] |

| Working Solution DMSO Concentration | <0.5% for in vitro cell assays; <2% for in vivo animal studies | High concentrations of DMSO can be toxic to cells and animals. | [4][5] |

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (CAS: 20788-07-2)

-

Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Sonicator (water bath or probe)

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-warming DMSO: Gently warm the required volume of DMSO to room temperature. Ensure the cap is tightly sealed to prevent moisture absorption.

-

Weighing this compound: In a sterile microcentrifuge tube, accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 30.81 mg of this compound (Molecular Weight = 308.13 g/mol ).

-

Adding DMSO: Carefully add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Dissolution:

-

Vortex the mixture vigorously for 1-2 minutes.

-

To ensure complete dissolution, sonicate the solution.[1][2] A water bath sonicator is recommended to avoid overheating. Sonicate in short bursts of 5-10 minutes, allowing the solution to cool to room temperature in between, until the solution is clear and no particulate matter is visible.

-

-

Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage:

-

Dispense the stock solution into small, single-use aliquots in sterile, amber microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]

-

Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing a this compound stock solution.

Proposed Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound belongs to the salicylanilide class of anthelmintics. The proposed mechanism of action for this class of compounds involves the uncoupling of oxidative phosphorylation in the mitochondria of parasites. This disruption of the proton gradient across the inner mitochondrial membrane inhibits ATP synthesis, leading to energy depletion and eventual death of the parasite.

Caption: Proposed mechanism of this compound as an uncoupler of oxidative phosphorylation.

Dilution of Stock Solutions for Experimental Use

To prepare working solutions, the concentrated stock solution should be diluted in a stepwise manner to avoid precipitation. For cell-based assays, the final concentration of DMSO should be kept below 0.5% to minimize cytotoxicity.[4] For animal studies, the final DMSO concentration should ideally be 2% or lower.[4] Always include a vehicle control (culture medium or buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Anthelmintic | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. Inhibitory effect of dimethyl sulfoxide on the development of gastrointestinal nematode larvae in the larval development test - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Efficacy Testing of Resorantel on Moniezia expansa

Introduction

Moniezia expansa, the sheep tapeworm, is a globally prevalent cestode parasite that can lead to significant economic losses in livestock production. Anthelmintic resistance is a growing concern, necessitating the development and standardized evaluation of new and existing compounds. Resorantel is a salicylanilide anthelmintic known for its efficacy against cestodes. This document provides detailed protocols for the in vitro efficacy testing of this compound against adult Moniezia expansa. The described methods include parasite collection and maintenance, motility and viability assays, and assessment of tegumental damage. These protocols are intended for researchers, scientists, and drug development professionals working in veterinary parasitology and anthelmintic research.

Mechanism of Action of this compound

This compound, like other salicylanilides, primarily acts by uncoupling oxidative phosphorylation in the mitochondria of the parasite. This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the production of adenosine triphosphate (ATP), the primary energy currency of the cell. The depletion of ATP leads to impaired motility and ultimately, the death of the parasite. Some salicylanilides have also been shown to inhibit glucose absorption, further contributing to energy deprivation.

Below is a diagram illustrating the proposed signaling pathway affected by this compound in Moniezia expansa.

Application Notes and Protocols for Resorantel Administration in Cattle for Paramphistomiasis Research

Introduction

Paramphistomiasis, or "rumen fluke" infection, is a parasitic disease of ruminants caused by trematodes of the Paramphistomidae family. While adult flukes in the rumen are relatively harmless, the migration of immature flukes through the duodenum and abomasum can lead to severe enteritis, anorexia, diarrhea, and significant production losses, particularly in young cattle[1]. Resorantel, a halogenated salicylanilide, has demonstrated high efficacy against both mature and immature paramphistomes in cattle and is a critical tool for researchers studying the control and treatment of this disease[2][3][4].

These application notes provide detailed protocols and summarized data for the use of this compound in a research setting, intended for animal health researchers, parasitologists, and professionals in drug development.

Physicochemical Properties of this compound

This compound, generically known as 2,6-dihydroxybenzoic acid-4'-bromoanilide, is a colorless powder. It is stable at room temperature but is sensitive to iron compounds. The compound is insoluble in water and vegetable oils, slightly soluble in lower alcohols, and highly soluble in dimethylformamide[2].

Mechanism of Action

This compound belongs to the salicylanilide class of anthelmintics[4]. The primary mechanism of action for this class is the uncoupling of oxidative phosphorylation in the parasite's mitochondria. By disrupting the proton gradient across the inner mitochondrial membrane, this compound interferes with the synthesis of ATP, the primary energy currency of the cell. This leads to a rapid depletion of energy reserves, resulting in paralysis and eventual death of the parasite[5][6].

Caption: Mechanism of action of this compound as a protonophore.

Quantitative Data Summary

The efficacy of this compound in the treatment of paramphistomiasis in cattle has been evaluated in several studies. The data consistently supports a high level of effectiveness at a standard dosage.

Table 1: Efficacy of this compound Against Paramphistomiasis in Cattle

| Dosage | Animal Group | No. of Animals | Efficacy/Result | Stage | Reference |

| 65 mg/kg | Calves | 5 | >99% clearance | Not specified | [2][3] |

| 65 mg/kg | Cattle | Not specified | >99% efficacy | Immature & Adult | [2][3] |

| 65 mg/kg | Cattle | 40 (Treated) | Only 4 remained positive for eggs post-treatment | Not specified | [7] |

| 65 mg/kg | Cattle | 40 (Control) | 32 remained positive for eggs | Not specified | [7] |

Experimental Protocols

This section outlines a detailed protocol for conducting an anthelmintic efficacy trial using this compound in cattle, based on the Faecal Egg Count Reduction Test (FECRT).

Caption: Standard workflow for a Faecal Egg Count Reduction Test.

1. Objective

To evaluate the efficacy of this compound against natural infections of Paramphistomum spp. in cattle.

2. Materials

-

This compound (e.g., 75% w/w wettable powder)[2]

-

Naturally infected cattle (a minimum of 15 animals per group is recommended)[8]

-

Weighing scale or tape for weight estimation

-

Oral drenching equipment

-

Fecal collection containers and labels

-

Microscope, slides, coverslips

-

Saturated salt solution (for flotation)

-

Sieves (e.g., 400-mesh)[9]

-

Methylene blue stain[9]

3. Experimental Design

-

Animal Selection: Select cattle with natural paramphistome infections, confirmed by fecal examination. Animals should ideally not have been treated with other anthelmintics for the preceding 8-12 weeks[8].

-

Groups: Randomly allocate animals into at least two groups:

-

Group A (Treatment): Receives this compound at the specified dose.

-

Group B (Control): Remains untreated or receives a placebo. The control group is critical for accounting for natural variations in egg shedding.

-

-

Acclimatization: House all animals under the same conditions for at least one week prior to the start of the study to allow for acclimatization.

4. Procedure

-

Pre-Treatment (Day 0):

-

Individually weigh each animal to ensure accurate dosage.

-

Collect a fecal sample directly from the rectum of each animal for a baseline egg count.

-

-

Treatment Administration (Day 0):

-

Prepare the this compound suspension according to the manufacturer's instructions. A common preparation involves adding water to the wettable powder to achieve a desired concentration (e.g., 130 mg/mL)[2].

-

Administer the suspension orally (per os) to the animals in Group A at a dose of 65 mg/kg body weight[2][3][7].

-

Group B animals are left untreated.

-

-

Post-Treatment Sampling:

5. Fecal Examination Protocol

-

Weigh a specific amount of feces (e.g., 2-5 grams).

-

Use a sedimentation technique, as paramphistome eggs are heavy and do not float well with standard salt solutions.

-

Wash the fecal sample through a series of sieves with running water.

-

Collect the material from the finest sieve (e.g., 37-100 µm)[2][9].

-

Allow the sediment to settle in a beaker, decant the supernatant carefully.

-

Add a drop of methylene blue to the sediment to help visualize the eggs[9].

-

Transfer a known volume of the sediment to a slide and count the large, operculated paramphistome eggs under a microscope[1].

-

Calculate the number of eggs per gram (EPG) of feces.

6. Efficacy Calculation

The efficacy is determined by the Faecal Egg Count Reduction Test (FECRT) using the following formula:

% Reduction = [1 - (Mean EPG of Group A post-treatment / Mean EPG of Group B post-treatment)] x 100

Note: Comparing to an untreated control group is the most accurate method. If a control group is not used, the formula is based on pre- and post-treatment counts of the same animals: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100 . However, this method is less robust.

Anthelmintic resistance is suspected if the reduction in fecal egg count is less than 95%[8].

7. Post-Mortem Worm Count (Confirmatory)

For more definitive results, especially in drug development research:

-

Euthanize a subset of animals from each group 7 to 21 days post-treatment[2].

-

Remove the rumen and reticulum.

-

Wash the entire contents through a sieve (e.g., 100 mesh)[2].

-

Collect and count the remaining adult and immature flukes to determine the true worm burden reduction.

Pharmacokinetics

While detailed pharmacokinetic parameters (Cmax, Tmax, elimination half-life) for this compound in cattle are not extensively documented in the reviewed literature, its chemical class, the salicylanilides, is known for strong binding to plasma proteins. This property often results in a long elimination half-life, as seen with related compounds like closantel and rafoxanide, providing prolonged therapeutic activity[4]. Further research is warranted to define the specific pharmacokinetic profile of this compound in cattle to optimize dosing strategies and withdrawal periods.

References

- 1. Paramphistomes in Ruminants - Digestive System - MSD Veterinary Manual [msdvetmanual.com]

- 2. journals.co.za [journals.co.za]

- 3. journals.co.za [journals.co.za]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 6. youtube.com [youtube.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. animalhealthireland.ie [animalhealthireland.ie]

- 9. Assessment of anthelmintic effectiveness to control Fasciola hepatica and paramphistome mixed infection in cattle in the humid tropics of Mexico - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kvmj.journals.ekb.eg [kvmj.journals.ekb.eg]

- 11. Preventing anthelmintic resistance in cattle - Veterinary Practice [veterinary-practice.com]

Application Notes and Protocols for Larval Motility Assay Using Resorantel

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a larval motility assay to evaluate the efficacy of the anthelmintic compound Resorantel. This assay is a crucial tool for screening potential drug candidates, determining effective concentrations, and studying the mechanisms of anthelmintic resistance.

Introduction

Anthelmintic resistance is a growing concern in both veterinary and human medicine, necessitating the development of new drugs and the re-evaluation of existing compounds. This compound, a salicylanilide anthelmintic, has been used against trematode infections in livestock.[1] Larval motility assays are a fundamental in vitro method for assessing the biological activity of anthelmintic compounds by quantifying their effects on the viability and movement of parasitic larvae. These assays offer a higher throughput and more controlled environment compared to in vivo studies, making them ideal for initial drug screening and dose-response characterization.

While the precise mechanism of action for many anthelmintics is not fully elucidated, salicylanilides are generally known to disrupt the mitochondrial membrane gradient, interfering with ATP generation and leading to parasite death.[2] This protocol outlines a standardized procedure for assessing the impact of this compound on the motility of parasitic larvae, applicable to various nematode and trematode species.

Data Presentation

Quantitative data from the larval motility assay should be meticulously recorded to ensure reproducibility and accurate interpretation. The following table provides a template for summarizing key experimental data, allowing for easy comparison across different concentrations of this compound and control groups.

Table 1: Summary of Larval Motility Assay Results for this compound

| Treatment Group | Concentration (µM) | Number of Larvae Tested | Number of Motile Larvae | Number of Immotile Larvae | Percent Motility (%) | Standard Deviation |

| Negative Control (Vehicle) | 0 | |||||

| This compound | 1 | |||||

| This compound | 10 | |||||

| This compound | 25 | |||||

| This compound | 50 | |||||

| This compound | 100 | |||||

| Positive Control | Specify |

Note: This table should be populated with experimental data. The concentrations provided are examples and should be optimized based on the larval species and preliminary studies.

Experimental Protocol

This protocol provides a step-by-step methodology for conducting a larval motility assay with this compound.

Materials:

-

This compound (powder or stock solution)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Appropriate larval culture medium (e.g., RPMI-1640, M9 medium)[3]

-

96-well microtiter plates

-

Live parasitic larvae (e.g., Haemonchus contortus, Schistosoma mansoni, Caenorhabditis elegans)[4][5][6]

-

Inverted microscope or an automated motility tracking system (e.g., WMicrotracker)[4][5]

-

Pipettes and sterile tips

-

Incubator set to the appropriate temperature for the larval species (e.g., 37°C)

-

Optional: Positive control anthelmintic (e.g., Ivermectin, Praziquantel)

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Store the stock solution at -20°C.[1]

-

-

Preparation of Larvae:

-

Culture and harvest larvae according to standard laboratory procedures for the specific parasite species.

-

Wash the larvae several times with fresh culture medium to remove any debris.

-

Determine the larval concentration using a counting chamber or by estimating the number of larvae in a known volume.

-

Adjust the larval suspension to the desired concentration (e.g., 50-100 larvae per 100 µL).[3][7]

-

-

Assay Setup:

-

Prepare serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the larvae (typically ≤0.5%).[4]

-

Pipette the diluted this compound solutions into the wells of a 96-well plate.

-

Include negative control wells containing only the culture medium with the same final concentration of DMSO as the test wells.

-

If applicable, include positive control wells with a known anthelmintic to validate the assay.

-

Add the larval suspension to each well. The final volume in each well should be consistent (e.g., 200 µL).

-

-

Incubation:

-

Incubate the 96-well plate at the optimal temperature for the larval species for a predetermined duration (e.g., 24, 48, or 72 hours).[4] The incubation time should be optimized based on the parasite and compound.

-

-

Motility Assessment:

-

After incubation, assess larval motility. This can be done manually by observing each well under an inverted microscope or using an automated tracking system.

-

Manual Assessment: A larva is considered motile if it exhibits spontaneous movement or moves in response to a gentle stimulus (e.g., light). A common scoring method is to classify each larva as either motile or immotile.

-

Automated Assessment: Automated systems record the movement of larvae over a set period and provide a quantitative motility score.

-

For each well, calculate the percentage of motile larvae.

-

-

Data Analysis:

-

Calculate the average percent motility and standard deviation for each treatment group.

-

Plot the percent motility against the log of the this compound concentration to generate a dose-response curve.

-

From the dose-response curve, calculate the EC50 value (the concentration of this compound that inhibits motility by 50%).

-

Visualizations

Diagram 1: Experimental Workflow for Larval Motility Assay

Caption: Workflow of the larval motility assay with this compound.

Diagram 2: Putative Signaling Pathway of Salicylanilide Anthelmintics

Caption: Proposed mechanism of this compound via uncoupling of oxidative phosphorylation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 3. researchgate.net [researchgate.net]

- 4. Larval motility assay using WMicrotracker: a high throughput test to discriminate between resistance and susceptibility to anthelmintic drugs in nematodes. - Phylumtech [phylumtech.com]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Resorantel in Plasma Samples by High-Performance Liquid Chromatography (HPLC)

Introduction

Resorantel is a salicylanilide anthelmintic agent used in veterinary medicine to treat parasitic infections.[1][2][3] Accurate quantification of this compound in plasma is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies, which are essential components of drug development and regulatory submissions.[1] This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in plasma samples. The described protocol is intended for researchers, scientists, and drug development professionals.

This compound, with the chemical formula C₁₃H₁₀BrNO₃, belongs to the hydroxybenzanilide class of compounds.[1][4][5][6] While a specific, validated HPLC method for this compound in plasma is not widely published, this document outlines a proposed method adapted from established analytical procedures for structurally similar salicylanilide anthelmintics such as closantel and rafoxanide. The methodology described herein encompasses sample preparation, chromatographic conditions, and a comprehensive validation protocol.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Internal Standard (IS): Closantel or another suitable salicylanilide

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade methanol (MeOH)

-

HPLC-grade water

-

Formic acid (or phosphoric acid)

-

Control (drug-free) plasma (e.g., bovine, ovine)

-

Syringe filters (0.22 µm)

2. Instrumentation

-

HPLC system equipped with a UV-Vis detector or a Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

Pipettes

3. Preparation of Solutions

-

Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.

-

IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.

-

Mobile Phase: A proposed mobile phase is a mixture of acetonitrile and water (containing 0.1% formic or phosphoric acid) in a ratio of 80:20 (v/v).[1] The mobile phase should be filtered through a 0.22 µm membrane filter and degassed prior to use.

4. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting small molecules from plasma samples.[7]

-

Pipette 500 µL of plasma sample into a microcentrifuge tube.

-

Add 50 µL of the IS working solution (10 µg/mL) and vortex for 30 seconds.

-

Add 1.5 mL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC Operating Conditions

The following are proposed starting conditions and may require optimization:

| Parameter | Proposed Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector | UV-Vis or DAD |

| Wavelength | To be determined by scanning the UV spectrum of this compound (likely around 330 nm, similar to other salicylanilides) |

| Column Temperature | Ambient or controlled at 30°C |

| Run Time | Approximately 10 minutes |

6. Method Validation

The developed method must be validated according to established guidelines (e.g., FDA, EMA) to ensure its reliability and reproducibility for the intended application.[1] The key validation parameters are summarized below.

-

Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to ensure no endogenous components interfere with the peaks of this compound and the IS.

-

Linearity and Range: Prepare calibration standards by spiking blank plasma with known concentrations of this compound. A typical range might be 0.1 to 10 µg/mL. The calibration curve should be constructed by plotting the peak area ratio (Analyte/IS) against the concentration. The correlation coefficient (r²) should be ≥ 0.99.

-

Accuracy and Precision: The accuracy and precision of the method should be determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. The mean accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification), and the precision (%CV) should not exceed 15% (20% for LLOQ).[8]

-

Recovery: The extraction recovery of this compound from plasma should be determined by comparing the peak areas of extracted samples with those of unextracted standards at corresponding concentrations.

-

Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term (bench-top) stability, and long-term storage stability.

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity of this compound in Plasma

| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |

|---|---|

| 0.1 | [Insert Data] |

| 0.5 | [Insert Data] |

| 1.0 | [Insert Data] |

| 2.5 | [Insert Data] |

| 5.0 | [Insert Data] |

| 7.5 | [Insert Data] |

| 10.0 | [Insert Data] |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | ≥ 0.99 |

Table 2: Accuracy and Precision of the Method

| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| LLOQ | 0.1 | [Insert Data] | [Insert Data] | [Insert Data] |

| Low QC | 0.3 | [Insert Data] | [Insert Data] | [Insert Data] |

| Mid QC | 4.0 | [Insert Data] | [Insert Data] | [Insert Data] |

| High QC | 8.0 | [Insert Data] | [Insert Data] | [Insert Data] |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (µg/mL) | Extraction Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Low QC | 0.3 | [Insert Data] | [Insert Data] |

| High QC | 8.0 | [Insert Data] | [Insert Data] |

Table 4: Stability of this compound in Plasma

| Stability Condition | Concentration (µg/mL) | Mean Measured Conc. (n=3) | Stability (%) |

|---|---|---|---|

| Freeze-Thaw (3 cycles) | Low QC (0.3) | [Insert Data] | [Insert Data] |

| High QC (8.0) | [Insert Data] | [Insert Data] | |

| Short-Term (24h at RT) | Low QC (0.3) | [Insert Data] | [Insert Data] |

| High QC (8.0) | [Insert Data] | [Insert Data] | |

| Long-Term (30 days at -20°C) | Low QC (0.3) | [Insert Data] | [Insert Data] |

| | High QC (8.0) | [Insert Data] | [Insert Data] |

Mandatory Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Proposed mechanism of action of this compound.

References

- 1. Buy this compound | 20788-07-2 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | C13H10BrNO3 | CID 65696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. Determination of closantel enantiomers in black goat plasma and their pharmacokinetic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Helminth Culture and Resorantel Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthelmintic drug discovery relies on robust in vitro screening platforms to identify and characterize novel compounds. This document provides detailed application notes and protocols for the in vitro culture of three medically significant helminths: Schistosoma mansoni, Fasciola hepatica, and Echinococcus granulosus. Furthermore, it outlines a framework for screening the anthelmintic activity of Resorantel, a salicylanilide compound, against these parasites. While specific in vitro efficacy data for this compound against these helminths is limited in publicly available literature, this guide provides protocols and data for closely related salicylanilides to serve as a practical starting point for screening campaigns.

Mechanism of Action: this compound and Salicylanilides

This compound belongs to the salicylanilide class of anthelmintics. The primary mechanism of action for this class is the uncoupling of oxidative phosphorylation in the parasite's mitochondria. Salicylanilides are protonophores, meaning they transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This disruption of the parasite's energy metabolism leads to paralysis and death.

Caption: Mechanism of this compound as a protonophore in the helminth mitochondrion.

Data Presentation: In Vitro Efficacy of Salicylanilides

The following tables summarize the available in vitro efficacy data for salicylanilides against the target helminths or related species. Note the absence of specific data for this compound.

Table 1: In Vitro Efficacy of Salicylanilides against Fasciola hepatica

| Compound | Life Stage | Assay Type | Efficacy Metric | Concentration | Result | Citation |

| Closantel | Eggs | Egg Hatch Test | LD50 | 0.12 mM | 50% inhibition of hatching | [1] |

| Rafoxanide | Eggs | Egg Hatch Test | LD50 | 2.32 mM | 50% inhibition of hatching | [1] |

Table 2: In Vitro Scolicidal Activity of Various Agents against Echinococcus granulosus Protoscoleces

| Agent | Concentration | Exposure Time | Mortality Rate | Citation |

| Silver Nanoparticles | 0.15 mg/mL | 120 min | 90% | [2] |

| Silver Nanoparticles | 0.1 mg/mL | 120 min | 83% | [2] |

| Green Tea Extract | 50 mg/mL | 20 min | 100% | [3] |

| Lavender Extract | 50 mg/mL | 20 min | 100% | [3] |

Table 3: In Vitro Efficacy of Praziquantel against Schistosoma haematobium Adult Worms (for comparative purposes)

| Compound | Exposure Time | IC50 (µg/mL) | Citation |

| R-Praziquantel | 4 h | 0.007 | [4] |

| R-Praziquantel | 72 h | 0.01 | [4] |

| Racemic Praziquantel | 4 h / 72 h | 0.03 | [4] |

| S-Praziquantel | 4 h / 72 h | 3.51 / 3.40 | [4] |

Experimental Protocols

In Vitro Culture of Schistosoma mansoni (Miracidia to Sporocyst Transformation)

This protocol is adapted from established methods for the isolation and in vitro culture of S. mansoni miracidia.

Materials:

-

Livers from mice infected with S. mansoni

-

1.2% NaCl solution (sterile)

-

Chernin's Balanced Salt Solution (CBSS) supplemented with penicillin/streptomycin

-

Sterile pond water

-

24-well culture plates

-

Centrifuge

-

Blender

-

Dissecting microscope

Protocol:

-

Egg Isolation:

-

Aseptically remove livers from infected mice.

-

Homogenize the livers in a blender with a small volume of 1.2% NaCl solution.

-

Wash the homogenate with 1.2% NaCl solution by repeated centrifugation at low speed (e.g., 200 x g) to pellet the eggs while removing liver debris.

-

-

Miracidia Hatching:

-

Resuspend the purified eggs in sterile pond water in a flask.

-

Expose the flask to a strong light source to induce hatching.

-

Collect the phototropic miracidia from the neck of the flask.

-

-

In Vitro Culture:

-

Centrifuge the collected miracidia at low speed and resuspend the pellet in CBSS with antibiotics.

-

Transfer the miracidia suspension to 24-well plates.

-

Incubate at 26°C in the dark.

-

Monitor for transformation into sporocysts over the following days.

-

In Vitro Culture of Adult Fasciola hepatica

This protocol is based on optimized methods for maintaining adult F. hepatica in vitro.

Materials:

-

Adult Fasciola hepatica flukes (obtained from infected bovine or ovine livers from an abattoir)

-

RPMI-1640 or DMEM medium supplemented with penicillin/streptomycin

-

Phosphate-buffered saline (PBS)

-

6- or 12-well culture plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Fluke Collection and Preparation:

-

Collect adult flukes from the bile ducts of infected livers.

-

Wash the flukes extensively with sterile PBS to remove host debris.

-

-

In Vitro Culture:

-

Place individual flukes in the wells of a culture plate containing pre-warmed culture medium (at least 3 mL per fluke).

-

Incubate at 37°C with 5% CO2.

-

Replace the culture medium every 24-48 hours.

-

Assess viability based on motility.

-

In Vitro Culture of Echinococcus granulosus Protoscoleces

This protocol describes the axenic in vitro culture of E. granulosus protoscoleces.

Materials:

-

Hydatid cysts from infected sheep or cattle livers/lungs

-

Sterile PBS

-

CMRL-1066 or RPMI-1640 medium supplemented with fetal calf serum (10-20%) and antibiotics

-

Culture flasks or plates

-

Inverted microscope

Protocol:

-

Protoscolex Isolation:

-

Aseptically aspirate hydatid fluid containing protoscoleces from fertile cysts.

-

Wash the protoscoleces several times with sterile PBS by allowing them to sediment.

-

Assess viability using a dye exclusion method (e.g., 0.1% eosin).

-

-

In Vitro Culture:

-

Inoculate a known number of viable protoscoleces into culture flasks or plates containing the appropriate culture medium.

-

Incubate at 37°C.

-

Change the medium every 3-4 days.

-

Monitor for development, including evagination and vesiculation, using an inverted microscope.

-

This compound Screening Protocol

This protocol provides a general framework for screening the efficacy of this compound against the cultured helminths.

Materials:

-

Cultured helminths (S. mansoni sporocysts, adult F. hepatica, or E. granulosus protoscoleces)

-

Appropriate culture medium for each helminth

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Multi-well plates (24- or 96-well)

-

Inverted microscope or automated imaging system

-

Viability assays (e.g., motility scoring, dye exclusion, metabolic assays like MTT or resazurin)

Protocol:

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare serial dilutions of this compound in the appropriate culture medium. The final solvent concentration should be non-toxic to the parasites (typically ≤0.5% DMSO).

-

-

Assay Setup:

-

Plate the cultured helminths in multi-well plates with fresh medium.

-

Add the different concentrations of this compound to the wells.

-

Include a solvent control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

-

-

Incubation:

-

Incubate the plates under the appropriate conditions for each helminth species and life stage.

-

-

Data Collection and Analysis:

-

At defined time points (e.g., 24, 48, 72 hours), assess the viability of the helminths using a chosen method (e.g., motility scoring, microscopy for morphological changes, or a viability assay).

-

Record the data and calculate the percentage of mortality or inhibition for each concentration of this compound.

-

Determine the EC50 or LC50 values by plotting the data and using a suitable statistical analysis program.

-

Caption: Workflow for in vitro screening of this compound against cultured helminths.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for researchers to establish in vitro cultures of S. mansoni, F. hepatica, and E. granulosus and to perform initial screening of this compound and other salicylanilide compounds. While further studies are needed to determine the specific in vitro efficacy of this compound against these important helminth species, the methodologies outlined here offer a robust starting point for such investigations, paving the way for the discovery and development of new anthelmintic therapies.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Scolicidal activity of biosynthesized silver nanoparticles against Echinococcus granulosus protoscolices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro evaluation of the susceptibility of Echinococcus granulosus hydatid cysts to lavender and green tea extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Resorantel Efficacy Studies in Livestock

Audience: Researchers, scientists, and drug development professionals.

Introduction

Resorantel is a salicylanilide anthelmintic agent used in veterinary medicine to treat parasitic infections in livestock, primarily cattle, sheep, and goats.[1] It is particularly effective against trematodes (flukes), such as those causing paramphistomiasis, and certain cestodes (tapeworms) like Thysaniezia giardi and Avitellina spp.[1][2] The increasing prevalence of anthelmintic resistance worldwide necessitates robust and standardized experimental designs to accurately evaluate the efficacy of compounds like this compound.[3]

These application notes provide detailed protocols and experimental design considerations for conducting efficacy studies of this compound in livestock, adhering to guidelines established by the World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.).[4][5][6] The primary methods covered are the Fecal Egg Count Reduction Test (FECRT) for field assessment and the Controlled Efficacy Test for definitive dose confirmation.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound, like other salicylanilides, exerts its anthelmintic effect by acting as a protonophore, which disrupts the parasite's primary energy production pathway. It uncouples oxidative phosphorylation in the parasite's mitochondria.[7] Specifically, this compound creates an alternative pathway for protons to move across the inner mitochondrial membrane, bypassing ATP synthase. This dissipates the crucial proton gradient required for ATP synthesis, leading to rapid energy depletion, metabolic failure, and subsequent paralysis and death of the parasite.

Experimental Design and Considerations

Designing a valid efficacy study requires careful planning. The following considerations are based on international guidelines to ensure data is reliable and repeatable.[5][8]

-

Animal Selection:

-

Species: Use the target species for which the efficacy claim is sought (e.g., cattle, sheep, goats).

-

Health: Animals should be clinically healthy, apart from the parasitic infection, and representative of the age and class for which the product is intended.[8]

-

Infection: Animals must have a sufficient, naturally acquired or experimentally induced parasitic infection. For FECRT, a pre-treatment mean fecal egg count (FEC) of at least 200 eggs per gram (EPG) is often recommended.[9]

-

-

Group Allocation and Size:

-

Randomization: Animals must be randomly allocated to treatment and control groups. Allocation can be blocked by factors like body weight or pre-treatment FEC to reduce variance.[8]

-

Group Size: A minimum of 6 animals per group is required for controlled studies, but 10-20 animals per group are recommended for FECRTs to provide sufficient statistical power.[8][9]

-

Control Group: An untreated (placebo) control group is essential to account for natural variations in parasite egg shedding and to validate the study results.[10]

-

-

Dosage and Administration:

-

Dose: this compound is typically administered as a single oral dose. A known effective dosage in sheep is 65 mg/kg body weight.[1][2] Dose determination studies may be required to establish the optimal dose.

-

Administration: The route of administration (oral) should be consistent and accurately reflect the intended product usage.

-

Experimental Protocols

Two primary protocols are used to evaluate anthelmintic efficacy: the Fecal Egg Count Reduction Test (FECRT) and the Controlled Efficacy Test.

Protocol 1: Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common method for assessing anthelmintic efficacy in the field. It measures the percentage reduction in parasite eggs shed in feces after treatment.[11]

Methodology:

-

Animal Selection and Baseline Sampling (Day 0):

-

Select 30-40 animals from the target species that meet the inclusion criteria.

-

Collect individual fecal samples (minimum 5-10g) directly from the rectum of each animal.[12]

-

Process samples within 48 hours using a validated technique like the modified McMaster method to determine the pre-treatment Eggs Per Gram (EPG).[13][14]

-

-

Group Allocation and Treatment (Day 0):

-

Randomly allocate animals into a control group and a treatment group (minimum 15 animals each).

-

Weigh each animal in the treatment group and administer the calculated dose of this compound orally.

-

The control group should receive a placebo or remain untreated.

-

-

Post-Treatment Sampling (Day 14):

-

Laboratory Analysis:

-

Determine the EPG for all post-treatment samples using the same method as the pre-treatment analysis.

-

-

Calculation of Efficacy:

-

Calculate the percent reduction using the following formula, comparing the arithmetic means of the groups: FECR (%) = 100 * (1 - (Mean EPG of Treatment Group Post-treatment / Mean EPG of Control Group Post-treatment))

-

An alternative formula incorporating pre-treatment counts can also be used: FECR (%) = 100 * (1 - [T2/T1]*[C1/C2]), where T and C are the treatment and control groups, and 1 and 2 are pre- and post-treatment counts.[16]

-

Protocol 2: Controlled Efficacy Test (Dose Confirmation)

This test is the gold standard for determining anthelmintic efficacy. It involves treating infected animals and then directly counting the parasites remaining at necropsy.[11]

Methodology:

-

Animal Selection and Infection:

-

Select parasite-naive animals and acclimatize them to the study conditions.

-

Infect animals orally with a known number of viable infective stages of the target parasite (e.g., Paramphistomum metacercariae).

-

Allow the infection to establish over its prepatent period (e.g., 28 days).[17]

-

-

Group Allocation and Treatment:

-

Randomly allocate a minimum of 6 animals per group to a control and one or more treatment groups.[8]

-

Administer the appropriate dose of this compound or a placebo.

-

-

Necropsy and Parasite Recovery:

-

At a predetermined time post-treatment (e.g., 7-14 days), humanely euthanize all animals.

-

At necropsy, collect the target organs where the adult parasites reside (e.g., rumen and reticulum for paramphistomes; small intestine for cestodes).

-

Carefully wash and sieve the contents of the organs to recover all parasites.

-

-

Parasite Counting and Identification:

-

Count all recovered parasites from each animal. Speciation may be required to confirm the identity of the parasites.[8]

-

-

Calculation of Efficacy:

-

Efficacy is calculated based on the reduction in the mean worm burden of the treated group compared to the control group. Geometric means are often used for statistical analysis.[8]

-

Efficacy (%) = 100 * (1 - (Mean worm count in Treatment Group / Mean worm count in Control Group))

-

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables. Efficacy is generally claimed if the reduction in parasite numbers is statistically significant (p<0.05) and meets a predefined threshold.[8] For gastrointestinal nematodes and trematodes, this is typically ≥95% and ≥90% reduction, respectively.[8]

Table 1: Example Data Summary for Fecal Egg Count Reduction Test (FECRT)